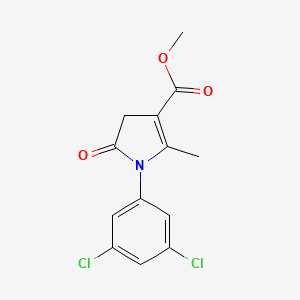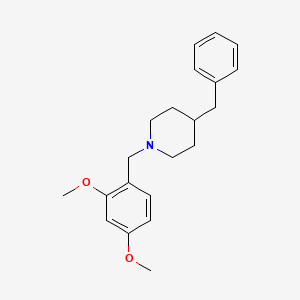![molecular formula C13H13ClN2S B5683763 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5683763.png)
2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine, also known as CBTDMP, is a pyrimidine derivative that has been extensively studied for its potential as a therapeutic agent. CBTDMP has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用机制
The mechanism of action of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine is not fully understood. However, it is believed that 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine exerts its biological activities by modulating various signaling pathways in the body. 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has been found to reduce pain and fever in animal models. 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has also been found to improve kidney function in rats with renal damage.
实验室实验的优点和局限性
2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a wide range of biological activities. However, 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has some limitations as well. It is not very soluble in water, which can make it difficult to administer in animal studies. In addition, the mechanism of action of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine is not fully understood, which can make it challenging to design experiments to investigate its effects.
未来方向
There are several future directions for research on 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine. One area of interest is the development of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine-based therapies for the treatment of cancer. Further studies are needed to investigate the anticancer properties of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine and to determine its potential as a therapeutic agent for the treatment of various types of cancer.
Another area of interest is the development of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine-based therapies for the treatment of inflammation and oxidative stress-related diseases. Further studies are needed to investigate the anti-inflammatory and antioxidant properties of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine and to determine its potential as a therapeutic agent for the treatment of diseases such as arthritis, diabetes, and cardiovascular disease.
In addition, further studies are needed to investigate the mechanism of action of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine and to determine its potential as a modulator of various signaling pathways in the body. Understanding the mechanism of action of 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine could lead to the development of more effective therapies for a wide range of diseases.
合成方法
2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine can be synthesized through a multistep process that involves the reaction of 2-chlorobenzyl chloride with thiosemicarbazide, followed by cyclization with 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile. This reaction yields 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine as a white crystalline powder with a melting point of 153-155°C.
科学研究应用
2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has been extensively studied for its potential as a therapeutic agent. Its anti-inflammatory properties have been investigated in various animal models of inflammation, including carrageenan-induced paw edema and formalin-induced hind paw inflammation. 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
In addition to its anti-inflammatory properties, 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has also been found to exhibit antioxidant activity. In a study conducted on rats, 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine was found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine has also been investigated for its anticancer properties. In a study conducted on human breast cancer cells, 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine was found to induce apoptosis and inhibit cell proliferation. These findings suggest that 2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine may have potential as a therapeutic agent for the treatment of cancer.
属性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S/c1-9-7-10(2)16-13(15-9)17-8-11-5-3-4-6-12(11)14/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUWWSGBSVBVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorobenzyl)sulfanyl]-4,6-dimethylpyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(4,6-dimethyl-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B5683682.png)

![3-(1H-imidazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5683692.png)
![4-[2-(3,4-dimethoxyphenyl)ethanethioyl]morpholine](/img/structure/B5683698.png)

![N-[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5683710.png)



![6-(3,4-dimethoxyphenyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5683726.png)
![1-[2-(1H-pyrazol-1-yl)butanoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5683731.png)
![4-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5683747.png)
![2-[4-(dimethylamino)benzylidene]quinuclidin-3-one](/img/structure/B5683750.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5683757.png)